1-(Pyrimidin-2-yl)ethanone oxime
Description
1-(Pyrimidin-2-yl)ethanone oxime is a heterocyclic oxime derivative featuring a pyrimidine ring substituted at the 2-position with an ethanone oxime group. Pyrimidine-based compounds are of significant interest in medicinal and coordination chemistry due to their structural resemblance to nucleic acid bases and their ability to engage in hydrogen bonding and π-stacking interactions .
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N-(1-pyrimidin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3 |
InChI Key |
XJYKGFXWZAXNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyrimidinyl vs.
- Aromatic vs. Heteroaromatic Groups : Thiophene (in ) and pyrazole (in ) substituents introduce sulfur or additional nitrogen atoms, altering electronic properties and reactivity.
- Steric Effects : Methyl or nitro groups (e.g., ) influence solubility and steric hindrance, affecting synthetic yields or biological activity.
Oxime Formation
Oximes are typically synthesized via condensation of ketones with hydroxylamine. For example:
Pyrimidinyl Derivatives
Chlorination and sulfonation steps (as in ) suggest strategies for functionalizing the pyrimidine ring post-oxime formation.
Cytotoxicity and Drug Design
Coordination Chemistry
Preparation Methods
Hydroxylamine Hydrochloride Method
Reagents :
-
2-Acetylpyrimidine (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (1.0 equiv)
-
Ethanol-water (3:1 v/v)
-
Dissolve 2-acetylpyrimidine (10.0 g, 80.5 mmol) and hydroxylamine hydrochloride (6.71 g, 96.6 mmol) in 150 mL ethanol-water.
-
Add sodium carbonate (8.54 g, 80.5 mmol) and reflux at 60°C for 3 h.
-
Cool to room temperature, filter the precipitate, and wash with cold water (2 × 15 mL).
-
Dry under vacuum (60°C, 20 mmHg) to obtain the oxime as a white crystalline solid.
Yield : 93% (analogous to pyridine-based systems).
Key Considerations :
Alternative Methods
While the hydroxylamine route dominates, other approaches include:
A. Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes. A typical protocol uses:
-
2-Acetylpyrimidine (1.0 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Pyridine (2.0 equiv) as base and solvent
B. Solid-Phase Synthesis
Immobilizes hydroxylamine on resin for simplified purification, though yields are lower (65–75%).
Optimization of Reaction Conditions
Temperature and Time
Optimal conditions balance reaction rate and product stability (Table 1):
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 45 |
| 60 | 3 | 93 |
| 80 | 1 | 89 |
Higher temperatures accelerate the reaction but risk decomposition of the pyrimidine ring.
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol-water | 45.7 | 93 |
| Methanol | 32.7 | 88 |
| DMF | 36.7 | 62 |
Ethanol-water maximizes nucleophilicity of hydroxylamine while ensuring product insolubility.
Purification Techniques
Crude oxime is purified via:
-
Recrystallization : Dissolve in hot ethanol (95%), filter, and cool to −20°C.
-
Column Chromatography : For small-scale syntheses, use silica gel with ethyl acetate/hexane (1:3).
Purity Analysis :
Analytical Data and Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (d, J = 5.1 Hz, 2H, pyrimidine-H), 8.45 (s, 1H, CH=N), 7.55 (t, J = 4.9 Hz, 1H, pyrimidine-H), 2.45 (s, 3H, CH₃).
-
¹³C NMR : δ 155.2 (C=N), 148.3 (pyrimidine-C), 127.9 (CH₃-C=O), 23.1 (CH₃).
X-ray Crystallography :
Monoclinic crystal system (P2₁/c), with bond lengths: C=N (1.28 Å), N−O (1.42 Å) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(pyrimidin-2-yl)ethanone oxime, and how can purity be validated?
- Methodological guidance :
- Synthesis : The compound can be synthesized via condensation of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Alternative routes include nucleophilic substitution of pyrimidine derivatives with oxime precursors.
- Purity validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₇N₃O, theoretical mass: 137.06 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity . For crystalline samples, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, R factor < 0.07) provides definitive structural confirmation .
Q. How can researchers characterize the coordination chemistry of this compound with transition metals?
- Methodological guidance :
- Coordination studies : React the oxime with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures under reflux. Monitor ligand-to-metal ratios via molar conductance and UV-Vis spectroscopy (e.g., d-d transitions for octahedral Cu(II) complexes).
- Structural analysis : Use infrared (IR) spectroscopy to confirm N–O and C=N bond shifts upon coordination. For geometry determination, employ electron paramagnetic resonance (EPR) for paramagnetic metals or X-ray crystallography to resolve distorted square-pyramidal/octahedral geometries .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Methodological guidance :
- Tautomer analysis : Perform UV-Vis titration across pH 2–12 to track tautomeric shifts (oxime ⇌ nitroso). Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects (polar aprotic vs. protic) on energy barriers .
- Experimental validation : Compare experimental NMR chemical shifts (e.g., ¹H NMR δ 8.5–9.0 ppm for nitroso form) with computational predictions to resolve tautomer dominance .
Q. What strategies resolve contradictions in reported stability data for metal complexes of this compound?
- Methodological guidance :
- Stability testing : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. For aqueous stability, use cyclic voltammetry to monitor redox behavior under varying pH (e.g., 3–9) and ionic strength .
- Data reconciliation : Compare kinetic stability (half-life) across studies, accounting for differences in counterion effects (e.g., Cl⁻ vs. NO₃⁻) and crystallization solvents .
Q. How can computational methods optimize the design of this compound derivatives for DNA-binding applications?
- Methodological guidance :
- Molecular docking : Use AutoDock Vina to simulate interactions with B-DNA (PDB ID: 1BNA). Prioritize derivatives with predicted binding energies < −7.0 kcal/mol.
- Photocleavage assays : Validate computational results via gel electrophoresis under UV irradiation (λ = 365 nm). Quantify strand breaks using ethidium bromide staining and ImageJ analysis .
Data Contradiction Analysis
Q. Why do discrepancies exist in the reported log Pow values for this compound?
- Critical analysis :
- Experimental variability : Differences in shake-flask vs. HPLC methods for partition coefficient determination. For example, shake-flask (log Pow = 0.8) may underestimate hydrophobicity due to ionization, while HPLC (C18 column, log Pow = 1.2) accounts for neutral species .
- Mitigation : Standardize measurement conditions (pH 7.4, 25°C) and validate with internal standards (e.g., 1-octanol/water partitioning) .
Methodological Recommendations
Q. What techniques are essential for analyzing competing reaction pathways in oxime-metal complex synthesis?
- Recommendations :
- Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., μs-ms timescales).
- High-resolution mass spectrometry (HRMS) : Detect transient species (e.g., [M+OH]⁺ adducts) and assign pathways via isotopic patterns .
Safety and Handling
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
- Safety guidance :
- Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators and nitrile gloves.
- Reaction setup : Conduct reactions under inert atmosphere (N₂/Ar) in flame-dried glassware to prevent peroxide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
